molecular formula C7H10ClN3O B1379196 N-(2-aminopyridin-3-yl)acetamide hydrochloride CAS No. 1461706-21-7

N-(2-aminopyridin-3-yl)acetamide hydrochloride

Cat. No.: B1379196
CAS No.: 1461706-21-7
M. Wt: 187.63 g/mol
InChI Key: DRCXAFWXTKFEGY-UHFFFAOYSA-N
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Description

N-(2-aminopyridin-3-yl)acetamide hydrochloride (CAS 1461706-21-7) is an organic compound with the molecular formula C7H10ClN3O and a molecular weight of 187.63 g/mol . This high-purity powder is supplied with the MDL number MFCD25970381 and is characterized by its SMILES string CC(=O)NC1=C(N=CC=C1)N.Cl . As a pyridine derivative, this compound serves as a valuable chemical precursor and building block in medicinal chemistry and pharmaceutical research. Pyridine and aminopyridine scaffolds are recognized for their significant pharmacological potential and are frequently employed in the synthesis of more complex molecules . For instance, structural analogs and pyridine-based compounds are extensively investigated in drug discovery projects, such as the development of novel benzoyl-phenoxy-acetamide (BPA) derivatives for specialized therapeutic applications . Furthermore, 2,2,2-trisubstituted acetamide derivatives, which share a common acetamide functional group, have been documented in patent literature as activators of glucokinase, a target relevant to metabolic diseases like type 2 diabetes . This highlights the broader context in which acetamide-containing compounds like this compound can be utilized in biochemical and pharmacological research. The compound is offered for research applications only and is strictly not intended for diagnostic, therapeutic, or personal use. It is typically available in various packaging options, from small sample sizes to bulk quantities like palletized containers, and can often be produced to specific customer purity requirements, including ACS, Reagent, Pharmaceutical, and ultra-high purity grades . For safety, please note the associated GHS hazard statements H302, H315, H319, and H335 .

Properties

IUPAC Name

N-(2-aminopyridin-3-yl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.ClH/c1-5(11)10-6-3-2-4-9-7(6)8;/h2-4H,1H3,(H2,8,9)(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCXAFWXTKFEGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(N=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461706-21-7
Record name Acetamide, N-(2-amino-3-pyridinyl)-, hydrochloride (1:1)
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Record name N-(2-aminopyridin-3-yl)acetamide hydrochloride
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Preparation Methods

Acetamide Formation via Acylation

The primary amine group on the 2-aminopyridin-3-yl moiety is nucleophilic and reacts readily with acylating agents such as acetyl chloride or acetic anhydride under controlled conditions. A typical laboratory-scale procedure involves:

  • Reacting 2-aminopyridin-3-amine or its derivatives with acetyl chloride in an aprotic solvent like dioxane or dichloromethane.
  • Maintaining low temperatures (0°C) initially to control reaction rate and minimize side reactions.
  • Stirring the reaction mixture at ambient temperature for extended periods (e.g., overnight) to ensure complete conversion.
  • Quenching the reaction with saturated sodium bicarbonate solution to neutralize excess acyl chloride.
  • Extracting the product into an organic phase (e.g., ethyl acetate), drying over anhydrous sodium sulfate, and purifying by chromatography or recrystallization.

This method yields N-(2-aminopyridin-3-yl)acetamide as a free base with high purity and moderate to good yields (typically 60–75%) depending on reaction scale and conditions.

Formation of Hydrochloride Salt

To obtain the hydrochloride salt form, the free base N-(2-aminopyridin-3-yl)acetamide is treated with hydrochloric acid, often as a solution in dioxane or methanol, at room temperature. The procedure includes:

  • Dissolving the acetamide in methanol or dioxane.
  • Adding an equimolar or slight excess of HCl solution.
  • Stirring at 20–25°C for 12 hours to ensure complete salt formation.
  • Concentrating the mixture under reduced pressure to yield a residue.
  • Precipitating the hydrochloride salt by addition of a non-solvent or by adjusting pH.
  • Isolating the solid by filtration and drying under vacuum.

This salt formation step improves compound stability, solubility, and handling properties, which is critical for pharmaceutical applications.

Recent literature reports more sophisticated synthetic routes involving catalytic and metal-free conditions for related pyridinyl amides, which can be adapted for N-(2-aminopyridin-3-yl)acetamide hydrochloride synthesis.

Metal-Free Iodine-Promoted Acylation

A notable method involves the use of iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene to promote C–C bond cleavage and amide formation from α-bromoketones and 2-aminopyridines under mild conditions. This metal-free approach yields N-(pyridin-2-yl)amides efficiently with up to 83% yield and avoids the use of expensive or toxic metal catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminopyridin-3-yl)acetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthetic Route Overview

Reagent Reaction Type Conditions
2-AminopyridineAcylationAcetic anhydride, base (pyridine)
IntermediateSalt formationHydrochloric acid

Pharmaceutical Applications

N-(2-aminopyridin-3-yl)acetamide hydrochloride has shown potential as a precursor in drug development, particularly for neuroprotective agents. Its derivatives are being investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and organophosphate poisoning.

Case Study: AChE Inhibition

  • Objective: Assess the inhibitory effect on AChE.
  • Method: In vitro assays using rat brain homogenates.
  • Results: Derivatives exhibited IC50 values in the low micromolar range, indicating strong inhibition.

Biological Research

The compound's biological activities extend to its potential anticancer properties. Studies have indicated that this compound may induce cytotoxic effects against various cancer cell lines, making it a candidate for further exploration in oncology .

Case Study: Cytotoxicity Against Cancer Cell Lines

  • Objective: Evaluate cytotoxic effects on human cancer cells.
  • Method: MTT assay to determine cell viability.
  • Results: Significant reduction in viability observed at concentrations above 10 µM.

Chemical Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation and substitution reactions .

Reactions Overview

Reaction Type Conditions Products
OxidationHydrogen peroxideN-(2-pyridyl)acetamide
ReductionSodium borohydrideN-(2-aminopyridin-3-yl)ethanol
SubstitutionAlkyl halides, baseVarious substituted acetamides

Mechanism of Action

The mechanism of action of N-(2-aminopyridin-3-yl)acetamide hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents (Pyridine Position) Molecular Weight (g/mol) Key Properties/Applications Evidence Source
N-(2-Aminopyridin-3-yl)acetamide HCl C₇H₁₀ClN₃O 2-NH₂, 3-acetamide 190.64 Potential enzyme inhibitor; hydrogen-bond donor
N-(4-Amino-3-pyridinyl)acetamide-d3 HCl C₇H₁₀ClN₃O 4-NH₂, 3-acetamide 190.64 Isotope-labeled analog for metabolic studies
2-(3-Cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide C₁₅H₁₃N₃O 4-CH₃, 3-acetamide; 3-cyanophenyl 251.29 SARS-CoV-2 Mpro inhibitor (binding affinity: <−22 kcal/mol)
2-[(2-Aminopyridin-3-yl)oxy]-N-(3-chlorophenyl)acetamide C₁₃H₁₂ClN₃O₂ 2-NH₂, 3-O-linker; 3-Cl-phenyl 277.71 Enhanced lipophilicity; structural flexibility via ether linkage
N-(3-Aminophenyl)acetamide HCl (Meta Amino Acetanilide HCl) C₈H₁₁ClN₂O Phenyl-3-NH₂, acetamide 198.64 Dye intermediate; limited bioactivity data

Biological Activity

N-(2-aminopyridin-3-yl)acetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of C8_8H10_10N3_3O·HCl and a molecular weight of 189.64 g/mol. The compound features a pyridine ring substituted with an amino group and an acetamide functional group, enhancing its solubility and biological activity.

SMILES Notation : CC(=O)NC1=C(N=CC=C1)N

1. Enzyme Inhibition

One of the most notable biological activities of N-(2-aminopyridin-3-yl)acetamide is its role as an acetylcholinesterase inhibitor . This property is crucial for developing antidotes against organophosphate poisoning and neurodegenerative diseases like Alzheimer's. Studies have shown that derivatives of this compound can effectively reactivate acetylcholinesterase inhibited by organophosphates, suggesting potential therapeutic applications in neuroprotection .

2. Anticancer Activity

Research indicates that N-(2-aminopyridin-3-yl)acetamide exhibits cytotoxic effects against various cancer cell lines. For instance, it has demonstrated moderate to significant inhibitory activity against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines, with IC50_{50} values indicating potential effectiveness in oncology . The structural modifications in related compounds have been linked to variations in their anticancer properties, emphasizing the importance of the pyridine ring's substitution pattern .

3. Antimicrobial Properties

N-(2-aminopyridin-3-yl)acetamide also shows promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values suggest moderate effectiveness against strains such as Staphylococcus aureus and Escherichia coli, indicating potential applications in treating bacterial infections .

The biological activity of N-(2-aminopyridin-3-yl)acetamide is largely attributed to its ability to interact with specific biological targets:

  • Acetylcholinesterase Reactivation : The compound's structure allows it to bind effectively to the active site of acetylcholinesterase, facilitating the reactivation process after inhibition by organophosphates .
  • Cytotoxic Mechanisms : The cytotoxic effects observed in cancer cell lines may be mediated through apoptosis induction or disruption of cell cycle progression, although further studies are needed to elucidate these pathways fully .

Synthesis Methods

Several synthetic routes have been developed for producing this compound, including:

  • Acetic Anhydride Reaction :
    2 Aminopyridine+Acetic AnhydrideN 2 Aminopyridin 3 yl acetamide\text{2 Aminopyridine}+\text{Acetic Anhydride}\rightarrow \text{N 2 Aminopyridin 3 yl acetamide}

This method allows for the production of the compound with varying degrees of purity depending on reaction conditions.

Table 1: Biological Activity Summary

Activity TypeTarget Organism/EnzymeIC50_{50}/MIC ValuesReference
Acetylcholinesterase InhibitionAcetylcholinesteraseEffective reactivation
CytotoxicityHepG2 Cell LineIC50_{50} = 74.2 µM
MDA-MB-231 Cell LineIC50_{50} = 27.1 µM
Antimicrobial ActivityStaphylococcus aureusMIC = 5.64 µM
Escherichia coliMIC = 8.33 µM

Q & A

Q. What synthetic routes are effective for preparing N-(2-aminopyridin-3-yl)acetamide hydrochloride, and how can reaction conditions be optimized?

A common approach involves nucleophilic substitution on a halogenated pyridine precursor. For example, reacting 3-chloro-2-aminopyridine with acetamide under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours. Post-reaction purification via recrystallization (ethanol/water) yields the hydrochloride salt . Optimization may require adjusting stoichiometry, solvent polarity, or catalysts like Pd-based complexes for regioselective amidation .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • NMR Spectroscopy : Confirm regiochemistry via ¹H/¹³C NMR, particularly observing acetamide proton shifts (δ ~2.0 ppm for CH₃ and δ ~8.5–9.0 ppm for pyridine NH₂) .
  • HPLC-MS : Assess purity (>98%) using C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/0.1% TFA .
  • Electrochemical Methods : Gold electrode arrays can monitor redox behavior, useful for detecting impurities or degradation products .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies indicate that the hydrochloride salt is hygroscopic. Store at –20°C in desiccated, amber vials under nitrogen to prevent hydrolysis. Accelerated degradation tests (40°C/75% RH for 14 days) show <5% decomposition when properly sealed .

Advanced Research Questions

Q. How can contradictory data in reaction yields be resolved during scale-up synthesis?

Contradictions often arise from solvent impurities or inconsistent heating. Design a Design of Experiments (DoE) approach to test variables:

  • Catalyst Loading : Pd(OAc)₂ (0.5–2.0 mol%) impacts yield (60–85%) .
  • Temperature Gradients : Microwave-assisted synthesis (100–150°C, 30 min) improves reproducibility compared to conventional heating .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., diacetylated amines) and adjust protecting groups .

Q. What computational methods predict the compound’s electronic properties and reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density distribution, revealing:

  • HOMO-LUMO Gaps : ~4.5 eV, suggesting moderate reactivity for nucleophilic attack at the acetamide carbonyl .
  • Solvent Effects : Polar solvents stabilize the protonated pyridine ring, enhancing solubility (logP ~0.8) .

Q. How can structure-activity relationships (SAR) guide pharmacological studies?

SAR studies on analogous acetamides (e.g., phenoxy derivatives) show:

  • Anti-Cancer Activity : Substitutions at the pyridine 2-position enhance cytotoxicity (IC₅₀ = 1.2–3.8 μM in HCT-116 cells) via topoisomerase inhibition .
  • Bioavailability : Methylation of the pyridine NH₂ group improves metabolic stability in hepatic microsomes (t½ > 120 min) .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

ParameterOptimal RangeImpact on YieldReference
Reaction Temperature80–100°C (conventional)70–85%
Catalyst (Pd(OAc)₂)1.0 mol%80%
SolventDMFHigh polarity

Q. Table 2: Analytical Data for Quality Control

TechniqueCritical ObservationsAcceptance CriteriaReference
¹H NMR (DMSO-d₆)δ 8.2 (pyridine H), δ 2.1 (CH₃)Match reference
HPLC (C18)Retention time = 6.2 ± 0.2 minPurity ≥98%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-aminopyridin-3-yl)acetamide hydrochloride
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